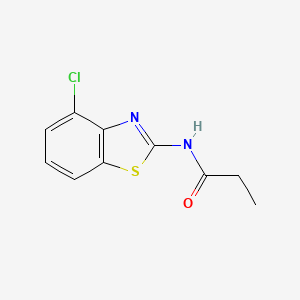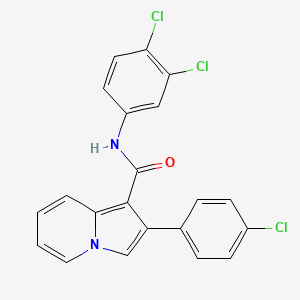
2-(4-chlorophenyl)-N-(3,4-dichlorophenyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-CHLOROPHENYL)-N-(3,4-DICHLOROPHENYL)-1-INDOLIZINECARBOXAMIDE is a complex organic compound characterized by the presence of chlorophenyl and indolizinecarboxamide groups
Preparation Methods
The synthesis of 2-(4-CHLOROPHENYL)-N-(3,4-DICHLOROPHENYL)-1-INDOLIZINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenyl and 3,4-dichlorophenyl derivatives with indolizinecarboxamide under specific conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents.
Scientific Research Applications
2-(4-CHLOROPHENYL)-N-(3,4-DICHLOROPHENYL)-1-INDOLIZINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: It may be used in the study of biological processes and as a tool in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other chlorophenyl and indolizinecarboxamide derivatives. What sets 2-(4-CHLOROPHENYL)-N-(3,4-DICHLOROPHENYL)-1-INDOLIZINECARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:
Properties
Molecular Formula |
C21H13Cl3N2O |
|---|---|
Molecular Weight |
415.7 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(3,4-dichlorophenyl)indolizine-1-carboxamide |
InChI |
InChI=1S/C21H13Cl3N2O/c22-14-6-4-13(5-7-14)16-12-26-10-2-1-3-19(26)20(16)21(27)25-15-8-9-17(23)18(24)11-15/h1-12H,(H,25,27) |
InChI Key |
LTSYDZVPXQBYHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN2C=C1)C3=CC=C(C=C3)Cl)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione, 4-(2,5-dimethyl-3-thienyl)-3,4-dihydro-](/img/structure/B11063448.png)


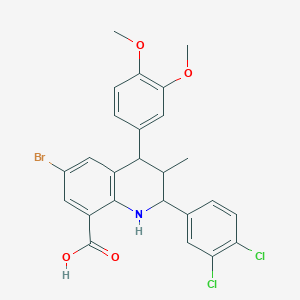
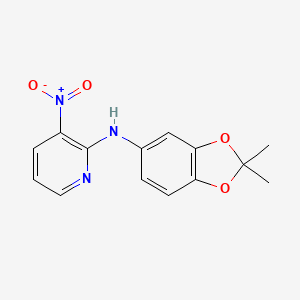
![3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxylic acid](/img/structure/B11063473.png)
![Cyclohexane-1,3-dione, 2-[[(1H-benzoimidazol-2-ylmethyl)amino]methylene]-](/img/structure/B11063479.png)
![3-[2-(1,3-Thiazol-2-ylsulfamoyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-6-yl]benzoic acid](/img/structure/B11063489.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11063507.png)
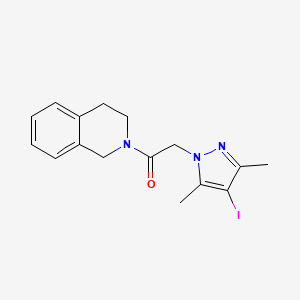
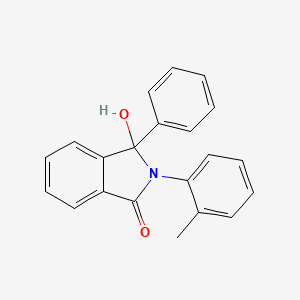
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B11063537.png)
![1-(4-tert-butylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B11063544.png)
